molecular formula C10H9FN2O B1387772 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-46-0

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1387772
CAS No.: 866472-46-0
M. Wt: 192.19 g/mol
InChI Key: HPZVFVKXBQLABG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzoyl chloride with methylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce dihydropyrazolones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(2-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(2-Methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZVFVKXBQLABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202194
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-46-0
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866472-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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